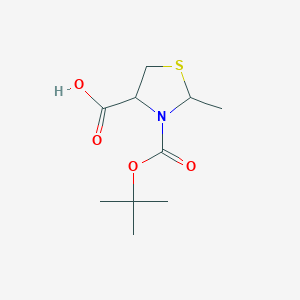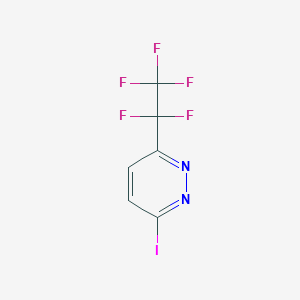
methyl (E)-7-(3-hydroxy-5-oxocyclopenten-1-yl)hept-5-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (E)-7-(3-hydroxy-5-oxocyclopenten-1-yl)hept-5-enoate is an organic compound that belongs to the class of esters. Esters are commonly found in nature and are known for their pleasant fragrances. This compound features a cyclopentenone ring, a hydroxyl group, and a heptenoate ester moiety, making it a molecule of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (E)-7-(3-hydroxy-5-oxocyclopenten-1-yl)hept-5-enoate typically involves the following steps:
Formation of the Cyclopentenone Ring: This can be achieved through the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via hydroxylation reactions using reagents such as osmium tetroxide or hydrogen peroxide.
Esterification: The final step involves the esterification of the heptenoic acid with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can undergo substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Alkyl halides, acid chlorides
Major Products
Oxidation: Formation of a ketone
Reduction: Formation of an alcohol
Substitution: Formation of ethers or esters
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of fragrances and flavors.
Mecanismo De Acción
The mechanism of action of methyl (E)-7-(3-hydroxy-5-oxocyclopenten-1-yl)hept-5-enoate would depend on its specific application. For example, if it exhibits biological activity, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a physiological response.
Comparación Con Compuestos Similares
Similar Compounds
Methyl (E)-7-(3-hydroxy-5-oxocyclopenten-1-yl)hept-5-enoate: Unique due to its specific structure and functional groups.
This compound analogs: Compounds with similar structures but different substituents.
Uniqueness
The uniqueness of this compound lies in its combination of a cyclopentenone ring, a hydroxyl group, and a heptenoate ester moiety, which may confer unique chemical and biological properties.
Propiedades
Número CAS |
102518-97-8 |
|---|---|
Fórmula molecular |
C13H18O4 |
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
methyl (E)-7-(3-hydroxy-5-oxocyclopenten-1-yl)hept-5-enoate |
InChI |
InChI=1S/C13H18O4/c1-17-13(16)7-5-3-2-4-6-10-8-11(14)9-12(10)15/h2,4,8,11,14H,3,5-7,9H2,1H3/b4-2+ |
Clave InChI |
TUMDQIVLAQDJBH-DUXPYHPUSA-N |
SMILES isomérico |
COC(=O)CCC/C=C/CC1=CC(CC1=O)O |
SMILES canónico |
COC(=O)CCCC=CCC1=CC(CC1=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![17-hydroxy-10,13-dimethyl-6-methylidene-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-3-one](/img/structure/B12106187.png)
![3-(3,4-Dimethoxyphenyl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12106188.png)







![Pyrido[2,3-b]pyrazin-7-ol](/img/structure/B12106226.png)

